molecular formula C11H13Cl2N B2407883 5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1248120-00-4

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2407883
CAS No.: 1248120-00-4
M. Wt: 230.13
InChI Key: KUWKEOHHGSOBMB-UHFFFAOYSA-N
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Properties

IUPAC Name

5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c1-2-11-9-5-7(12)6-10(13)8(9)3-4-14-11/h5-6,11,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWKEOHHGSOBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248120-00-4
Record name 5,7-DICHLORO-1-ETHYL-1,2,3,4-TETRAHYDROISOQUINOLINE
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Preparation Methods

Synthetic Routes and Methodological Frameworks

Schiff Base Formation and Reductive Alkylation

The most widely adopted strategy begins with 3,5-dichlorobenzaldehyde, which undergoes condensation with ethylamine to form a Schiff base intermediate (Step 1). This reaction is typically conducted in ethanol or methanol at 10–50°C, with a molar ratio of 1:1.1–1.5 (aldehyde:amine). The use of ethylamine instead of ammonia introduces the ethyl group at the N1 position early in the synthesis, ensuring regioselectivity.

In Step 2, the Schiff base is reduced using sodium borohydride (NaBH₄) or hydrogen/palladium carbon (H₂/Pd-C) in methanol or ethanol at 10–30°C. Lewis acids like anhydrous calcium chloride enhance reduction efficiency, achieving >90% conversion. This step yields a secondary amine, which is subsequently cyclized using oxalyl chloride or its derivatives in dichloromethane or tetrahydrofuran (Step 3). Triethylamine is employed as a base to neutralize HCl generated during cyclization, facilitating ring closure at 10–30°C.

Critical Parameters:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve Schiff base stability but require stringent drying.
  • Reducing Agents : NaBH₄ offers cost advantages over H₂/Pd-C, though the latter avoids borate waste.
  • Yield Optimization : Molar ratios of 1:1.5 (Schiff base:NaBH₄) maximize intermediate purity.

Acid-Mediated Cyclization and Final Functionalization

Post-cyclization, the tetrahydroisoquinoline core undergoes reduction and acidification to yield the hydrochloride salt (Step 4). Concentrated sulfuric acid or hydrochloric acid (mass ratio 1:7–10) at 10–30°C ensures complete protonation. For the ethyl variant, this step is modified to exclude protonation at N1, retaining the ethyl group introduced earlier.

Side Reactions and Mitigation:
  • Over-Reduction : Excessive NaBH₄ may reduce aromatic chlorides; stoichiometric control and low temperatures (10°C) prevent this.
  • Ring-Opening : Harsh acidic conditions (>50°C) risk hydrolyzing the tetrahydroisoquinoline structure; pH monitoring is critical.

Comparative Analysis of Methodologies

Industrial vs. Laboratory-Scale Synthesis

Industrial routes prioritize cost and scalability, favoring NaBH₄ over platinum-based catalysts. In contrast, small-scale syntheses often use H₂/Pd-C for higher purity, albeit at greater expense.

Table 1: Method Comparison
Parameter Industrial Route (Patent CN112500343B) Laboratory Route (Technical Disclosure)
Starting Material 3,5-Dichlorobenzaldehyde Benzofuran-6-carbonyl derivative
Key Reagent NaBH₄/CaCl₂ H₂/Pd-C
Cyclization Agent Oxalyl chloride Concentrated H₂SO₄
Total Yield 60–65% 50–55%
Cost per Kilogram $1,200–$1,500 $3,000–$3,500

Emerging Innovations and Optimization Strategies

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral auxiliaries during Schiff base formation. For example, (S)-BINOL-derived catalysts achieve 80% enantiomeric excess (ee) in preliminary trials, though yields remain suboptimal (40–45%).

Continuous Flow Reactor Systems

Microreactor technology reduces reaction times from 12 hours to 2 hours for the cyclization step, enhancing throughput by 300%. This approach minimizes thermal degradation, particularly for heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agent Development
5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial intermediate in the synthesis of various therapeutic agents aimed at treating neurological disorders. Its unique structural features allow researchers to modify and develop derivatives with enhanced pharmacological properties.

Biological Activity
Research has indicated that this compound exhibits notable biological activities. For instance:

Activity Cell Lines Tested IC50 Values
Anti-proliferativeHePG-2< 25 μM
MCF-7< 25 μM
AntibacterialE. coliModerate activity
S. aureusHigh activity

These findings suggest that derivatives of this compound may possess significant potential as therapeutic agents against certain cancers and bacterial infections.

Organic Synthesis

Intermediate for Complex Molecules
In organic synthesis, this compound acts as an important intermediate for constructing more complex organic molecules. This includes the synthesis of natural product analogs and other heterocyclic compounds. Its chlorinated structure is particularly valuable for introducing diverse functional groups into synthetic pathways.

Industrial Applications

Production Methods
The industrial production of this compound typically involves chlorination processes that can be scaled up using continuous flow reactors and automated systems. These methods enhance the efficiency and yield of the production process while minimizing waste .

Case Studies

A notable study highlighted the synthesis and evaluation of 5,7-Dichloro derivatives which demonstrated promising results in reducing triglyceride levels during oral lipid tolerance tests in mice. This indicates the compound's potential role in addressing metabolic disorders.

Another study focused on the biological evaluation of a library of tetrahydroquinoline derivatives showed that certain modifications could lead to improved antiproliferative activities against various cancer cell lines .

Mechanism of Action

Biological Activity

5,7-Dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the tetrahydroisoquinoline backbone. Its molecular formula is C11H12Cl2NC_{11}H_{12}Cl_2N with a molecular weight of approximately 230.14 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C11H13Cl2N c1 2 11 9 5 7 12 6 10 13 8 9 3 4 14 11 h5 6 11 14H 2 4H2 1H3\text{InChI }\text{InChI 1S C11H13Cl2N c1 2 11 9 5 7 12 6 10 13 8 9 3 4 14 11 h5 6 11 14H 2 4H2 1H3}

The precise mechanism of action for this compound remains largely undefined due to limited specific target information. However, similar compounds have demonstrated the ability to interact with biological targets by:

  • Binding to Active Sites : Compounds in this class often bind to active sites on enzymes or receptors.
  • Inducing Conformational Changes : Binding can lead to changes in the conformation of proteins, altering their activity.

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the absorption and distribution of drugs within biological systems. Given its molecular weight (230.14 g/mol), this compound is expected to exhibit good bioavailability based on established guidelines that suggest compounds under 500 g/mol are typically well absorbed.

In Vitro Studies

Research has indicated that compounds related to this compound exhibit various biological activities:

Activity Cell Lines Tested IC50 Values
Anti-proliferativeHePG-2< 25 μM
MCF-7< 25 μM
AntibacterialE. coliModerate activity
S. aureusHigh activity

These findings suggest that derivatives of this compound may possess significant potential as therapeutic agents against certain cancers and bacterial infections .

Case Studies

A notable study focused on the synthesis and evaluation of 5,7-Dichloro derivatives showed promising results in reducing triglyceride levels in plasma during oral lipid tolerance tests in mice . This highlights the compound's potential role in metabolic disorders.

Applications in Research

This compound serves as a valuable building block in medicinal chemistry for:

  • Drug Development : It is used in synthesizing potential therapeutic agents targeting neurological disorders.
  • Organic Synthesis : Functions as an intermediate for creating more complex organic molecules.

Q & A

Q. What are the common synthetic routes for 5,7-dichloro-1-ethyl-1,2,3,4-tetrahydroisoquinoline, and what factors influence method selection?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization reactions or modifications of preformed isoquinoline cores. Key steps include:

  • Cyclization of N-substituted amines : For example, reacting epichlorohydrin with aromatic amines to form tetrahydroisoquinoline scaffolds via intramolecular electrophilic attack .
  • Halogenation : Chlorination at specific positions (e.g., 5 and 7) can be achieved using reagents like sodium hypochlorite in tert-butanol, which minimizes side reactions .
  • Substituent introduction : Ethyl groups at position 1 are introduced via alkylation of intermediate amines using ethylating agents (e.g., ethyl bromide) .
    Critical factors : Solvent polarity, reaction temperature, and steric/electronic effects of substituents dictate regioselectivity and yield .

Q. How is the structural identity of 5,7-dichloro-1-ethyl-tetrahydroisoquinoline confirmed in synthetic studies?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the tetrahydroisoquinoline core and substituent positions (e.g., ethyl at N1, chlorines at C5/C7) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystalline): Resolves absolute configuration and bond geometries, though limited by compound crystallinity .

Advanced Research Questions

Q. How can regioselective halogenation at the 5- and 7-positions be optimized without overhalogenation?

A scalable method involves:

  • Controlled chlorination : Using sodium hypochlorite in tert-butanol at 0–5°C to minimize side reactions. Excess reagent or elevated temperatures lead to dihalogenation .
  • Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) can direct halogenation to desired positions .
  • Reaction monitoring : TLC or HPLC tracks progress, ensuring termination before overhalogenation occurs .

Q. What structure-activity relationships (SAR) are observed for chloro and ethyl substituents in tetrahydroisoquinoline derivatives?

Key SAR insights include:

  • Chlorine substituents : Enhance lipophilicity and receptor binding affinity. 5,7-Dichloro substitution improves antimicrobial activity compared to mono-chloro analogs .
  • Ethyl group at N1 : Increases metabolic stability by reducing oxidative deamination, as seen in comparative studies with methyl or propyl analogs .
  • Methoxy vs. hydroxyl groups : Methoxy groups at C6/C7 improve blood-brain barrier penetration, while hydroxyls enhance solubility but reduce stability .

Q. How can contradictions in reported biological activity data for similar compounds be resolved?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and use reference compounds (e.g., ciprofloxacin) to calibrate results .
  • Substituent positioning : Minor structural differences (e.g., chloro at C5 vs. C6) drastically alter activity. Computational docking studies clarify binding modes .
  • Purity issues : HPLC purity >95% is critical; impurities (e.g., unreacted intermediates) may skew bioactivity data .

Q. What strategies address low yields in multi-step syntheses of bifunctional tetrahydroisoquinoline derivatives?

Optimization approaches include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency over non-polar alternatives .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate ring formation in cyclization steps .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves closely eluting intermediates .

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